molecular formula C11H10O2 B100823 Ethenyl 3-phenyl-2-propenoate CAS No. 17719-70-9

Ethenyl 3-phenyl-2-propenoate

Cat. No. B100823
CAS RN: 17719-70-9
M. Wt: 174.2 g/mol
InChI Key: WGXGKXTZIQFQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl 3-phenyl-2-propenoate, also known as cinnamyl vinyl ketone, is a chemical compound that belongs to the family of vinyl ketones. It is a pale yellow liquid that has a characteristic odor and is used in various scientific research applications.

Mechanism Of Action

Ethenyl 3-phenyl-2-propenoate acts as an electrophile and undergoes addition reactions with various nucleophiles such as amines, alcohols, and thiols. It also undergoes Michael addition reactions with various enolates and enols. The compound is known to exhibit antimicrobial, antifungal, and anticancer activities.

Biochemical And Physiological Effects

Ethenyl 3-phenyl-2-propenoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxicity towards various cancer cell lines. The compound is known to interact with various enzymes and proteins and alter their activity.

Advantages And Limitations For Lab Experiments

Ethenyl 3-phenyl-2-propenoate is a useful compound for various lab experiments due to its versatility and reactivity. It can be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. However, the compound is also known to be unstable and can undergo rapid degradation under certain conditions.

Future Directions

There are various future directions for the research and development of ethenyl 3-phenyl-2-propenoate. One area of research could be the synthesis of analogs and derivatives of the compound with improved properties. Another area of research could be the investigation of the compound's mechanism of action and its interaction with various enzymes and proteins. The compound could also be explored for its potential applications in the field of material science.

Synthesis Methods

Ethenyl 3-phenyl-2-propenoate is synthesized by the reaction of cinnamaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of Ethenyl 3-phenyl-2-propenoate vinyl ketone along with acetic acid as a byproduct. The product is then purified by distillation or chromatography.

Scientific Research Applications

Ethenyl 3-phenyl-2-propenoate is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is a versatile compound that can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. It is also used in the preparation of polymers and resins.

properties

IUPAC Name

ethenyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGKXTZIQFQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24968-99-8
Details Compound: Poly(vinyl cinnamate)
Record name Poly(vinyl cinnamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24968-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50953113
Record name Ethenyl 3-phenyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenyl 3-phenyl-2-propenoate

CAS RN

3098-92-8
Record name 2-Propenoic acid, 3-phenyl-, ethenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenyl 3-phenyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.